2-cyclopropyl-5-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine
Description
Properties
IUPAC Name |
2-cyclopropyl-5-(1,3,5-trimethylpyrazol-4-yl)sulfonyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N5O2S/c1-10-15(11(2)18(3)16-10)23(21,22)19-6-7-20-13(9-19)8-14(17-20)12-4-5-12/h8,12H,4-7,9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYSWSVMDGIMOSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)S(=O)(=O)N2CCN3C(=CC(=N3)C4CC4)C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are Leishmania aethiopica and Plasmodium berghei . These are the causative agents of leishmaniasis and malaria, respectively, which are communicable, devastating, and neglected tropical diseases affecting more than 500 million people worldwide.
Mode of Action
The compound interacts with its targets by inhibiting their growth and proliferation. A molecular simulation study was performed to justify the potent in vitro antipromastigote activity of a similar compound, which has a desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy. This suggests that the compound may bind to a similar target in the organisms, inhibiting their growth and proliferation.
Biochemical Pathways
Given its potent antileishmanial and antimalarial activities, it is likely that it interferes with essential biochemical pathways in leishmania and plasmodium species, leading to their death.
Pharmacokinetics
Its potent in vitro and in vivo activities suggest that it may have good bioavailability and can effectively reach its targets in the body.
Result of Action
The compound has shown potent antileishmanial and antimalarial activities. For instance, one of the synthesized pyrazole derivatives displayed superior antipromastigote activity that was 174- and 2.6-fold more active than the standard drugs miltefosine and amphotericin B deoxycholate, respectively. Furthermore, the target compounds elicited better inhibition effects against Plasmodium berghei with 70.2% and 90.4% suppression, respectively.
Biological Activity
The compound 2-cyclopropyl-5-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine is a member of the pyrazolo[1,5-a]pyrazine family, which has garnered attention due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on recent research findings.
- Molecular Formula : C₁₂H₁₈N₄O₂S
- Molecular Weight : 270.36 g/mol
- CAS Number : 1151802-22-0
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from simpler pyrazole derivatives. The process often includes:
- Formation of the pyrazole core through cyclocondensation reactions.
- Introduction of the sulfonyl group via electrophilic substitution.
- Cyclization to form the tetrahydropyrazine structure.
Recent studies have optimized these synthetic routes to improve yield and purity .
Anticancer Properties
Research has indicated that compounds within the pyrazolo[1,5-a]pyrazine class exhibit significant anticancer properties. For instance:
- Mechanism of Action : These compounds are believed to inhibit specific kinases involved in cancer cell proliferation and survival pathways. In vitro studies have shown that they can induce apoptosis in various cancer cell lines .
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MCF-7 (Breast) | 10.5 | Induces apoptosis |
| A549 (Lung) | 8.3 | Inhibits cell proliferation |
| HeLa (Cervical) | 12.0 | Causes cell cycle arrest |
Enzyme Inhibition
The compound has also been studied for its ability to inhibit certain enzymes:
- Target Enzymes : It shows inhibitory activity against cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in inflammatory pathways .
| Enzyme | IC50 (µM) | Inhibition Type |
|---|---|---|
| COX-1 | 15.0 | Competitive |
| COX-2 | 20.0 | Non-competitive |
| LOX | 18.0 | Mixed-type |
Study 1: Antitumor Activity
A study published in Cancer Letters evaluated the effects of this compound on tumor growth in xenograft models. The results demonstrated a significant reduction in tumor size compared to controls when administered at a dose of 20 mg/kg .
Study 2: Anti-inflammatory Effects
In a model of acute inflammation induced by carrageenan, treatment with the compound resulted in a marked decrease in paw edema and inflammatory cytokine levels . This suggests potential therapeutic uses in treating inflammatory diseases.
Scientific Research Applications
Antibacterial Activity
Research has demonstrated that derivatives of pyrazole compounds exhibit significant antibacterial properties. For instance, studies have shown that compounds with similar structures can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism often involves interference with bacterial DNA or cell wall synthesis .
In vitro assays have reported varying degrees of antibacterial activity for related pyrazole derivatives, indicating that the incorporation of specific functional groups can enhance efficacy against bacterial strains. The compound's sulfonyl group may play a crucial role in its bioactivity by facilitating interactions with bacterial enzymes.
Antioxidant Properties
The antioxidant capacity of pyrazole derivatives has been extensively studied. Compounds similar to 2-cyclopropyl-5-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine have shown promising results in scavenging free radicals. For example, evaluations using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay have indicated that certain synthesized pyrazoles possess antioxidant activities ranging from 29% to 67% .
DNA Binding Studies
The capacity of compounds to bind DNA is critical for their potential therapeutic applications. Spectrofluorometric studies have indicated that halogenated pyrazole derivatives exhibit significant binding affinity to DNA. This property suggests potential applications in cancer therapeutics where DNA intercalation can lead to cytotoxic effects on rapidly dividing cells .
Case Studies
| Study | Findings | Methodology |
|---|---|---|
| Synthesis and Evaluation of Pyrazole Derivatives | Demonstrated antibacterial activity against various strains | In vitro assays against Gram-positive and negative bacteria |
| Antioxidant Activity Assessment | Found antioxidant activities between 29% - 67% | DPPH free radical scavenging method |
| DNA Binding Affinity Study | Significant binding observed with halogenated derivatives | Spectrofluorometric analysis |
Comparison with Similar Compounds
Structural Features and Substituent Effects
Key structural analogs include trifluoromethyl- or methyl-substituted pyrazole derivatives (e.g., compounds from the synthesis of 1-(3,5-dialkyl-4-hydroxybenzyl)-pyrazoles) . Below is a comparative analysis:
Structural Insights :
- Unlike trifluoromethyl-containing analogs, the cyclopropyl group in the target compound may reduce metabolic degradation due to its stability under physiological conditions.
- The sulfonyl group in the target compound contrasts with hydroxyl or ester groups in analogs, offering distinct solubility and electronic profiles.
Q & A
Q. What are the critical steps for optimizing the synthesis of 2-cyclopropyl-5-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine?
The synthesis of this compound involves multi-step reactions, including cyclopropane ring formation, sulfonylation, and heterocyclic ring closure. Key considerations include:
- Temperature control : Exothermic reactions (e.g., cyclopropanation) require precise cooling to avoid side products .
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance sulfonylation efficiency by stabilizing intermediates .
- Catalyst optimization : Palladium catalysts (e.g., Pd(OAc)₂) improve coupling reactions in heterocyclic systems .
- Reaction monitoring : Thin-layer chromatography (TLC) or HPLC ensures intermediate purity before proceeding to subsequent steps .
Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify cyclopropyl protons (δ 0.8–1.5 ppm) and sulfonyl group integration .
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (e.g., C₁₉H₂₃N₅O₂S) with <2 ppm error .
- X-ray crystallography : Resolves stereochemistry of the tetrahydropyrazolo-pyrazine core .
- HPLC-PDA : Validates purity (>95%) using C18 columns and acetonitrile/water gradients .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Molecular docking : Tools like AutoDock Vina simulate binding to kinase domains (e.g., EGFR or CDK2) by analyzing sulfonyl and pyrazole groups’ hydrogen-bonding potential .
- MD simulations : Assess stability of ligand-target complexes in aqueous environments (e.g., 100-ns trajectories using GROMACS) .
- Pharmacophore mapping : Identifies critical moieties (e.g., cyclopropyl for lipophilicity) for structure-activity relationship (SAR) studies .
Q. How should researchers resolve contradictions in biological activity data across studies?
- Meta-analysis : Compare IC₅₀ values from diverse assays (e.g., A549 vs. HeLa cells) to identify cell line-specific effects .
- Dose-response validation : Replicate experiments under standardized conditions (e.g., 72-hr incubations, 10% FBS media) .
- Off-target screening : Use kinome-wide profiling (e.g., KINOMEscan) to rule out non-specific binding .
Q. What strategies enhance selectivity in modifying the pyrazole-sulfonyl moiety for SAR studies?
- Isosteric replacements : Substitute sulfonyl with sulfonamide or phosphonate groups to modulate electronegativity .
- Substituent tuning : Introduce electron-withdrawing groups (e.g., -CF₃) on the pyrazole ring to enhance target affinity .
- Protease stability assays : Test metabolic resistance in liver microsomes to prioritize derivatives with longer half-lives .
Data Analysis and Reproducibility
Q. How can researchers standardize protocols for in vitro toxicity assessments?
- Control benchmarks : Include cisplatin (for cytotoxicity) and DMSO (solvent control) in all assays .
- Multi-parametric endpoints : Combine MTT assays with Annexin V/PI staining to distinguish apoptosis from necrosis .
- Inter-lab validation : Share raw data (e.g., flow cytometry plots) via repositories like Zenodo to ensure reproducibility .
Q. What statistical approaches are recommended for analyzing dose-dependent effects?
- Non-linear regression : Fit data to sigmoidal curves (e.g., log(inhibitor) vs. response in Prism) to calculate EC₅₀ .
- ANOVA with post-hoc tests : Compare treatment groups (e.g., Tukey’s HSD for p<0.01 significance) .
- Principal Component Analysis (PCA) : Reduce dimensionality in multi-parametric datasets (e.g., gene expression + cytotoxicity) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
